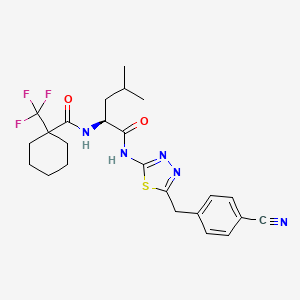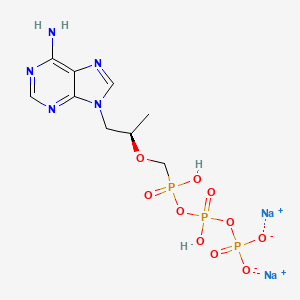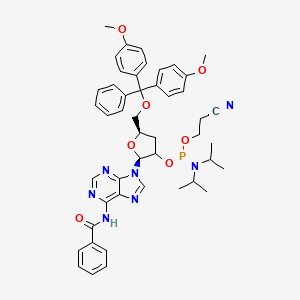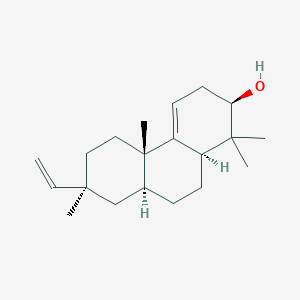
(S)-N-(1-((5-(4-Cyanobenzyl)-1,3,4-thiadiazol-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-1-(trifluoromethyl)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-728 is a chemical compound primarily used as a negative control for BAY-805, which is a potent and selective inhibitor of ubiquitin-specific protease 21 (USP21). BAY-728 itself is less potent and serves as a reference compound in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAY-728 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and not publicly disclosed. it generally involves the use of standard organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization .
Industrial Production Methods: Industrial production of BAY-728 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques. The compound is typically stored at 4°C in a sealed container, away from moisture and light .
Chemical Reactions Analysis
Types of Reactions: BAY-728 can undergo various chemical reactions, including:
Oxidation: BAY-728 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BAY-728 into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on BAY-728.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
BAY-728 is widely used in scientific research as a control compound. Its applications include:
Chemistry: Used as a reference compound in studies involving ubiquitin-specific protease inhibitors.
Biology: Employed in cellular studies to understand the role of USP21 and its inhibition.
Medicine: Investigated for its potential therapeutic applications in diseases where USP21 is implicated.
Industry: Utilized in the development of new chemical entities and drug discovery processes
Mechanism of Action
BAY-728 itself does not have a significant mechanism of action as it is a negative control. its counterpart, BAY-805, inhibits USP21 by binding to its active site, preventing the deubiquitination process. This inhibition affects various cellular pathways, including those involved in cell cycle regulation and DNA damage response .
Comparison with Similar Compounds
BAY-805: A potent and selective inhibitor of USP21.
USP22-IN-1: An inhibitor of ubiquitin-specific peptidase 22 (USP22).
IU1-248: A potent and selective inhibitor of ubiquitin-specific peptidase 14 (USP14).
FT709: A selective inhibitor of USP9X.
Uniqueness: BAY-728 is unique in its role as a negative control, providing a baseline for comparison in studies involving USP21 inhibitors. This allows researchers to differentiate the specific effects of USP21 inhibition from other potential variables .
Properties
Molecular Formula |
C24H28F3N5O2S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[(2S)-1-[[5-[(4-cyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28F3N5O2S/c1-15(2)12-18(29-21(34)23(24(25,26)27)10-4-3-5-11-23)20(33)30-22-32-31-19(35-22)13-16-6-8-17(14-28)9-7-16/h6-9,15,18H,3-5,10-13H2,1-2H3,(H,29,34)(H,30,32,33)/t18-/m0/s1 |
InChI Key |
LXRBPWHQMGKMRT-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)

![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)
![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)

![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)
![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)


![1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390373.png)
